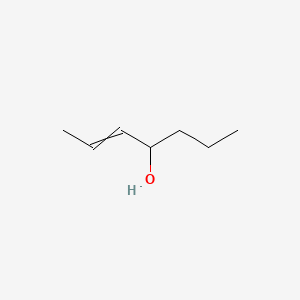

hept-2-en-4-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

hept-2-en-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-3-5-7(8)6-4-2/h3,5,7-8H,4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODCYMXUZOEOQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C=CC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of (E)-hept-2-en-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for obtaining (E)-hept-2-en-4-ol, a valuable allylic alcohol intermediate in organic synthesis. This document details two robust and widely employed methodologies: the Grignard reaction involving the 1,2-addition of a propyl group to an α,β-unsaturated aldehyde, and the selective Luche reduction of an α,β-unsaturated ketone.

This guide presents detailed experimental protocols, quantitative data in structured tables for easy comparison, and visual diagrams of the experimental workflows to facilitate understanding and implementation in a laboratory setting.

Synthesis via Grignard Reaction

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic chemistry. For the synthesis of (E)-hept-2-en-4-ol, the 1,2-addition of a propylmagnesium halide to crotonaldehyde (B89634) offers a direct and efficient route. The key to favoring the desired 1,2-addition over the competing 1,4-conjugate addition lies in the careful control of reaction conditions, particularly temperature.

Experimental Protocol: Grignard Reaction

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Crotonaldehyde

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions (oven-dried)

-

Ice bath

Procedure:

-

Preparation of Propylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add anhydrous diethyl ether to cover the magnesium. A solution of 1-bromopropane (1.1 equivalents) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, if necessary, by gentle warming or the addition of a small crystal of iodine. Once initiated, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and slightly cloudy.

-

Addition to Crotonaldehyde: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of freshly distilled crotonaldehyde (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. The temperature should be maintained at or below 0 °C to maximize 1,2-addition. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution while maintaining cooling in an ice bath. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude (E)-hept-2-en-4-ol is purified by flash column chromatography on silica (B1680970) gel.[1] A typical eluent system for allylic alcohols is a mixture of hexane (B92381) and ethyl acetate (B1210297), starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.[1]

Quantitative Data: Grignard Reaction

| Reagent/Parameter | Molar Ratio/Condition | Notes |

| Crotonaldehyde | 1.0 eq | Starting material. |

| Magnesium | 1.2 eq | For Grignard reagent formation. |

| 1-Bromopropane | 1.1 eq | For Grignard reagent formation. |

| Reaction Temperature | 0 °C | Crucial for maximizing 1,2-addition. |

| Expected Yield | 60-75% | Yields can vary based on reaction scale and purity of reagents. |

Experimental Workflow: Grignard Synthesis

Caption: Workflow for the synthesis of (E)-hept-2-en-4-ol via Grignard reaction.

Synthesis via Luche Reduction

The Luche reduction is a highly selective method for the 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols.[2][3][4] This method employs sodium borohydride (B1222165) in the presence of a lanthanide salt, typically cerium(III) chloride, in a protic solvent like methanol (B129727).[2][3][4] The cerium salt is believed to activate the carbonyl group towards nucleophilic attack and to modify the nature of the borohydride reagent, leading to high chemoselectivity for the 1,2-addition.[4][5]

Experimental Protocol: Luche Reduction

Materials:

-

(E)-hept-2-en-4-one

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane (B109758) or Ethyl acetate

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve (E)-hept-2-en-4-one (1.0 equivalent) and cerium(III) chloride heptahydrate (1.1 equivalents) in methanol at room temperature with stirring.

-

Reduction: Cool the resulting solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.1 equivalents) portion-wise to the cooled solution. Effervescence may be observed. Stir the reaction mixture at 0 °C and monitor the reaction progress by TLC until the starting material is consumed (typically 30-60 minutes).

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Allow the mixture to warm to room temperature and then remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction and Purification: Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of the residue). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purification: The crude (E)-hept-2-en-4-ol is purified by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Quantitative Data: Luche Reduction

| Reagent/Parameter | Molar Ratio/Condition | Notes |

| (E)-hept-2-en-4-one | 1.0 eq | Starting α,β-unsaturated ketone. |

| CeCl₃·7H₂O | 1.1 eq | Lewis acid promoter. |

| NaBH₄ | 1.1 eq | Hydride source. |

| Solvent | Methanol | Protic solvent is crucial for the Luche reduction. |

| Reaction Temperature | 0 °C | For controlled reduction. |

| Expected Yield | >90% | The Luche reduction is known for its high yields and selectivity. |

Experimental Workflow: Luche Reduction

Caption: Workflow for the synthesis of (E)-hept-2-en-4-ol via Luche reduction.

References

Hept-2-en-4-ol in Fungi: A Review of Current Knowledge

A comprehensive search of available scientific literature reveals no specific documented instances of hept-2-en-4-ol as a naturally occurring volatile organic compound (VOC) produced by fungi. While fungi are prolific producers of a diverse array of VOCs, including a variety of alcohols, current research does not specifically identify this compound as a fungal metabolite.[1][2][3]

Fungi release complex mixtures of VOCs during their growth and development, and the composition of these mixtures is dependent on the fungal species, substrate, and environmental conditions.[1][3] These volatile compounds play crucial roles in fungal communication, interactions with other organisms, and as agents in various biological processes.[1][3] The most well-known fungal alcohol is 1-octen-3-ol, often referred to as "mushroom alcohol," which is characteristic of many fungal species.[1][3]

The study of fungal volatiles is an ongoing and important field of research.[1][2][3] These compounds are of interest for their potential applications in various industries, including as biofuels, flavoring agents, and biocontrol agents. For instance, VOCs produced by some Trichoderma species have been shown to inhibit the growth of plant pathogenic fungi.

While the current body of research does not link this compound to fungal metabolism, the vast and largely unexplored chemical diversity of fungi suggests that it may yet be identified in future studies. The continual development of more sensitive analytical techniques for the detection and identification of volatile compounds will undoubtedly lead to the discovery of novel fungal metabolites.

Due to the absence of specific data on the natural occurrence of this compound in fungi, it is not possible to provide quantitative data, experimental protocols for its extraction from fungal sources, or diagrams of related signaling pathways as requested. Further research is required to determine if this compound is part of the fungal volatilome.

References

An In-Depth Technical Guide to the Chemical and Physical Properties of Hept-2-en-4-ol

For Researchers, Scientists, and Drug Development Professionals

Core Chemical and Physical Properties

Hept-2-en-4-ol is an unsaturated alcohol with the molecular formula C₇H₁₄O.[1] Its structure features a seven-carbon chain with a double bond between carbons 2 and 3, and a hydroxyl group on carbon 4. This allylic alcohol structure is key to its chemical reactivity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source/Comment |

| IUPAC Name | (E)-hept-2-en-4-ol | PubChem[1] |

| CAS Number | 4798-59-8 | PubChem[1] |

| Molecular Formula | C₇H₁₄O | PubChem[1] |

| Molecular Weight | 114.19 g/mol | PubChem[1] |

| Boiling Point | 152-154 °C | Estimated |

| Density | 0.8539 g/cm³ | Estimated |

| Appearance | Colorless liquid | Predicted |

| Solubility | Soluble in alcohol; limited solubility in water. | Predicted based on structure |

| logP (o/w) | 1.7 | Computed by XLogP3 3.0[1] |

| Topological Polar Surface Area | 20.2 Ų | Computed[1] |

Illustrative Experimental Protocols

Due to the lack of specific, detailed published protocols for the synthesis and purification of this compound, the following sections provide illustrative experimental methodologies based on standard organic chemistry techniques for similar allylic alcohols. These protocols are intended to serve as a starting point for laboratory synthesis.

A plausible and common method for the synthesis of secondary allylic alcohols like this compound is the Grignard reaction. This would involve the reaction of an α,β-unsaturated aldehyde, such as crotonaldehyde (B89634), with a suitable Grignard reagent, in this case, propylmagnesium bromide.

Reaction Scheme:

Detailed Protocol:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 1-bromopropane (B46711) in anhydrous diethyl ether is added dropwise from the dropping funnel to the magnesium turnings with stirring. The reaction is typically initiated by gentle heating and then maintained at a gentle reflux until the magnesium is consumed. The resulting grey solution is the propylmagnesium bromide Grignard reagent.

-

Grignard Addition: The Grignard reagent solution is cooled in an ice bath. A solution of freshly distilled crotonaldehyde in anhydrous diethyl ether is then added dropwise from the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.

-

Work-up: The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium (B1175870) chloride. This will hydrolyze the magnesium alkoxide to the desired alcohol and precipitate magnesium salts.

-

Extraction: The ethereal layer is decanted, and the aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Detailed Protocol:

-

Column Preparation: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane).

-

Sample Loading: The crude this compound is dissolved in a minimal amount of the elution solvent and carefully loaded onto the top of the silica gel column.

-

Elution: The column is eluted with a solvent system of increasing polarity, for example, a gradient of ethyl acetate (B1210297) in hexane (B92381) (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20%).

-

Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal: The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified alcohol.

Chemical Reactivity

As an allylic alcohol, this compound is expected to exhibit reactivity characteristic of this functional group. The presence of the double bond in conjugation with the hydroxyl-bearing carbon influences its reactions.

-

Oxidation: Allylic alcohols can be selectively oxidized to the corresponding α,β-unsaturated aldehydes or ketones.[2] Reagents such as manganese dioxide (MnO₂) are commonly used for this transformation. Stronger oxidizing agents may lead to cleavage of the carbon-carbon double bond.

-

Substitution Reactions: The hydroxyl group can be substituted in Sₙ1 or Sₙ2 type reactions. The formation of a carbocation at the allylic position is stabilized by resonance, favoring Sₙ1 pathways.

-

Addition Reactions: The double bond can undergo typical electrophilic addition reactions, though the regioselectivity can be influenced by the adjacent hydroxyl group.

-

Rearrangements: Allylic alcohols can undergo rearrangements, such as the Claisen rearrangement if converted to an appropriate vinyl ether derivative.

Biological Activity and Toxicology

Specific biological activity and detailed toxicological data for this compound are not well-documented in publicly available literature. However, general trends for short-chain unsaturated alcohols can provide some insight.

-

General Biological Effects: Unsaturated alcohols exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects.[2][3] Short-chain alcohols can interact with cell membranes, potentially modulating the function of membrane-active proteins.[4]

-

Toxicity Profile: Unsaturated alcohols are generally more toxic than their saturated counterparts.[5] The toxicity is often attributed to their metabolism to reactive α,β-unsaturated aldehydes or ketones.[6] For example, allyl alcohol is metabolized to the highly toxic acrolein.[7]

-

LD50 Values of Related Compounds: While a specific LD50 for this compound is not available, data for other unsaturated alcohols can offer a comparative perspective. For instance, the oral LD50 of allyl alcohol in rats is approximately 64 mg/kg.[5] It is plausible that this compound would exhibit moderate toxicity.

Table 2: GHS Hazard Classification for this compound

| Hazard Statement | Classification |

| H226 | Flammable liquid and vapor (Category 3) |

| H302 | Harmful if swallowed (Acute toxicity, oral, Category 4) |

| Source: PubChem[1] |

Mandatory Visualizations

References

- 1. 2-Hepten-4-ol | C7H14O | CID 5366235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 7. Allyl alcohol synthesis by allylic substitution [organic-chemistry.org]

Spectroscopic Data for Hept-2-en-4-ol Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the (E) and (Z) isomers of hept-2-en-4-ol, an unsaturated alcohol of interest in various chemical research and development sectors. This document compiles available spectroscopic data, outlines relevant experimental protocols, and presents key information in a structured format to facilitate analysis and comparison.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR chemical shifts are crucial for identifying the stereochemistry of the double bond and the overall structure of the molecule. Predicted ¹H NMR data for analogous allylic alcohols can provide valuable insights into the expected spectral features of this compound isomers.[1]

| Proton Assignment | (E)-hept-2-en-4-ol (Predicted) | (Z)-hept-2-en-4-ol (Predicted) | Typical Chemical Shift Ranges for Allylic Alcohols (ppm) [2] |

| H1 (CH₃-C=) | ~1.7 ppm (d) | ~1.7 ppm (d) | 1.6 - 1.8 |

| H2 (=CH-C=) | ~5.5 - 5.7 ppm (dq) | ~5.4 - 5.6 ppm (dq) | 5.4 - 5.9 |

| H3 (=CH-CH(OH)) | ~5.6 - 5.8 ppm (dd) | ~5.5 - 5.7 ppm (dd) | 5.4 - 5.9 |

| H4 (CH(OH)) | ~4.1 ppm (q) | ~4.5 ppm (q) | 4.0 - 4.5 |

| H5 (CH₂-CH(OH)) | ~1.4 - 1.6 ppm (m) | ~1.4 - 1.6 ppm (m) | 1.4 - 1.7 |

| H6 (CH₂-CH₃) | ~1.3 - 1.5 ppm (m) | ~1.3 - 1.5 ppm (m) | 1.2 - 1.5 |

| H7 (CH₃-CH₂) | ~0.9 ppm (t) | ~0.9 ppm (t) | 0.8 - 1.0 |

| OH | Variable | Variable | 1.0 - 5.0 (broad) |

¹³C NMR Data

Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. The chemical shifts of the olefinic carbons are particularly useful for distinguishing between E and Z isomers.

| Carbon Assignment | (E)-hept-2-en-4-ol (Predicted) | (Z)-hept-2-en-4-ol (Predicted) | Typical Chemical Shift Ranges for Allylic Alcohols (ppm) |

| C1 (CH₃-C=) | ~18 | ~13 | 12 - 20 |

| C2 (=CH-C=) | ~125 | ~124 | 120 - 140 |

| C3 (=CH-CH(OH)) | ~135 | ~134 | 120 - 140 |

| C4 (CH(OH)) | ~72 | ~67 | 65 - 75 |

| C5 (CH₂-CH(OH)) | ~39 | ~34 | 30 - 40 |

| C6 (CH₂-CH₃) | ~19 | ~19 | 15 - 25 |

| C7 (CH₃-CH₂) | ~14 | ~14 | 10 - 15 |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For this compound, the key characteristic absorptions are for the O-H and C=C bonds.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) [3][4][5] |

| O-H (Alcohol) | Stretching, H-bonded | 3200 - 3600 (broad, strong) |

| C-H (sp² hybridized) | Stretching | 3010 - 3100 (medium) |

| C-H (sp³ hybridized) | Stretching | 2850 - 2960 (strong) |

| C=C (Alkene) | Stretching | 1640 - 1680 (weak to medium) |

| C-O (Alcohol) | Stretching | 1050 - 1260 (strong) |

| =C-H (trans) | Bending (out-of-plane) | ~965 - 975 (for E-isomer) |

| =C-H (cis) | Bending (out-of-plane) | ~675 - 730 (for Z-isomer) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A GC-MS spectrum for 2-hepten-4-ol (B1599255) (isomer not specified) is available in the PubChem database (CID 5366235).[6] The fragmentation of alcohols in mass spectrometry typically involves two main pathways: alpha-cleavage and dehydration.[7][8][9][10][11]

| m/z | Possible Fragment | Fragmentation Pathway |

| 114 | [C₇H₁₄O]⁺ | Molecular Ion (M⁺) |

| 99 | [M - CH₃]⁺ | Alpha-cleavage |

| 85 | [M - C₂H₅]⁺ | Alpha-cleavage |

| 96 | [M - H₂O]⁺ | Dehydration |

| 71 | [C₄H₇O]⁺ or [C₅H₁₁]⁺ | Various cleavage pathways |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Various cleavage pathways |

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of the specific isomers of this compound are not widely published. However, general procedures for the synthesis of allylic alcohols and their characterization by spectroscopic methods are well-established.

Synthesis and Purification

A potential synthetic route to this compound involves the Grignard reaction of propenal with a butylmagnesium halide, or the reaction of butanal with a propenyl Grignard reagent. The separation of the resulting (E) and (Z) isomers, along with any other isomeric byproducts, would typically be achieved using chromatographic techniques such as column chromatography or preparative gas chromatography.

A generalized workflow for synthesis and purification is presented below:

References

- 1. benchchem.com [benchchem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. 2-Hepten-4-ol | C7H14O | CID 5366235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Fragmentation Patterns: Alkyl Halides, Alcohols, and Amines - Chad's Prep® [chadsprep.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

Hept-2-en-4-ol: A Technical Overview of a Volatile Allylic Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hept-2-en-4-ol is a seven-carbon allylic alcohol with the chemical formula C₇H₁₄O. As a volatile organic compound, it has been identified as a component in the scent profile of certain natural products. Despite its presence in nature, detailed scientific literature regarding its specific discovery, isolation from natural sources, and comprehensive biological activities remains notably scarce. This technical guide synthesizes the available chemical and physical data for this compound and its isomers, outlines general synthetic approaches, and discusses the challenges in fulfilling a complete biological profile, including the absence of known signaling pathways. While quantitative data is limited, this document aims to provide a foundational understanding for researchers interested in this molecule.

Chemical and Physical Properties

This compound exists as several isomers, with the most commonly referenced being the (E)- and (Z)- stereoisomers of the double bond at the second carbon, as well as chiral forms at the fourth carbon. The fundamental properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₇H₁₄O |

| Molecular Weight | 114.19 g/mol |

| CAS Number | 4798-59-8 (for this compound) |

| 74146-06-8 (for (2E)-hept-2-en-4-ol) | |

| 821785-01-7 (for (4R)-hept-2-en-4-ol) | |

| 7004860 (for (E,4S)-hept-2-en-4-ol) | |

| Appearance | Colorless liquid (estimated) |

| Boiling Point | 159-160 °C at 760 mmHg (estimated) |

| Solubility | Soluble in alcohol |

Discovery and Natural Occurrence

A general workflow for the isolation of volatile compounds from a plant matrix like Zea mays is depicted below.

Caption: Generalized workflow for the isolation of this compound.

Synthesis of this compound

The synthesis of this compound, as an allylic alcohol, can be approached through several established organic chemistry methodologies. While specific, detailed, and replicable protocols for its synthesis are not extensively published, general synthetic routes can be inferred from the literature on similar compounds.

One common approach is the 1,2-addition of an organometallic reagent to an α,β-unsaturated aldehyde or ketone. For the synthesis of this compound, this could involve the reaction of crotonaldehyde (B89634) with a propyl organometallic reagent (e.g., propylmagnesium bromide or propyllithium).

Another potential route is the reduction of the corresponding ketone, hept-2-en-4-one.

A generalized synthetic workflow is presented below.

Caption: Potential synthetic routes to this compound.

Biological Activity and Signaling Pathways

A comprehensive search of scientific databases reveals a significant lack of information on the biological activity of this compound. There are no published studies detailing its specific interactions with biological systems, its mechanism of action, or any associated signaling pathways. While the biological activities of other unsaturated alcohols and related volatile compounds have been studied, extrapolating these findings to this compound would be speculative without direct experimental evidence.

Due to the absence of data on its biological effects and interactions with cellular signaling, it is not possible to provide a diagram of any signaling pathways involving this compound at this time.

Conclusion and Future Directions

This compound is a structurally simple allylic alcohol with a confirmed presence in at least one natural source. However, there is a clear gap in the scientific literature regarding its discovery, detailed isolation procedures, and, most importantly, its biological function. For researchers in drug discovery and related fields, this presents both a challenge and an opportunity. The lack of existing data means that any new research in this area would be novel and could potentially uncover new biological activities. Future research should focus on developing robust and reproducible methods for the isolation and synthesis of this compound and its isomers. Subsequently, systematic screening for biological activity would be essential to elucidate its potential pharmacological relevance.

References

An In-depth Technical Guide to Hept-2-en-4-ol: Properties, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hept-2-en-4-ol is an unsaturated secondary alcohol with the molecular formula C₇H₁₄O. Its structure, featuring both a double bond and a hydroxyl group, makes it a versatile intermediate in organic synthesis, particularly in the development of flavor and fragrance compounds. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed information on its stereoisomers, available spectroscopic data, and insights into its synthesis.

Molecular Structure and CAS Numbers

This compound exists as multiple stereoisomers due to the presence of a chiral center at the C-4 position and the potential for E/Z isomerism around the C-2 to C-3 double bond. The general structure consists of a seven-carbon chain with a hydroxyl group at the fourth carbon and a double bond between the second and third carbons.

The Chemical Abstracts Service (CAS) has assigned different numbers to various isomers of this compound, which is crucial for unambiguous identification in research and development.

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound (unspecified stereochemistry) | 4798-59-8[1][2] | C₇H₁₄O | 114.19 |

| (2E)-hept-2-en-4-ol | 74146-06-8 | C₇H₁₄O | 114.19 |

| (4R)-hept-2-en-4-ol | 821785-01-7[3][4] | C₇H₁₄O | 114.19 |

| (Z,4S)-hept-2-en-4-ol | Not explicitly found | C₇H₁₄O | 114.19 |

| (E,4S)-hept-2-en-4-ol | Not explicitly found | C₇H₁₄O | 114.19 |

Physicochemical Properties

The physical and chemical properties of this compound are influenced by its molecular structure. The presence of the hydroxyl group allows for hydrogen bonding, affecting its boiling point and solubility, while the double bond provides a site for various chemical reactions.

| Property | Value |

| Molecular Formula | C₇H₁₄O[1][2][5] |

| Molecular Weight | 114.19 g/mol [1][2][5] |

| Boiling Point | ~153 °C at 760 mmHg |

| Flash Point | ~52.6 °C (126.7 °F) |

| LogP (o/w) | ~1.7 - 2.0 |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in alcohol |

Synthesis of this compound

Grignard Reaction of an α,β-Unsaturated Aldehyde

A plausible synthetic route involves the reaction of an organometallic reagent, such as a Grignard reagent, with an α,β-unsaturated aldehyde. For the synthesis of this compound, this would involve the 1,2-addition of a butylmagnesium halide to crotonaldehyde (B89634) (but-2-enal).

Experimental Workflow: Grignard Synthesis

References

An In-depth Technical Guide to the Stereoisomers of Hept-2-en-4-ol for Researchers and Drug Development Professionals

Introduction

Hept-2-en-4-ol, a seven-carbon unsaturated alcohol, possesses a stereogenic center at the fourth carbon (C4) and a carbon-carbon double bond at the second carbon (C2), giving rise to four distinct stereoisomers. These are the (2E,4S), (2E,4R), (2Z,4S), and (2Z,4R) isomers. The spatial arrangement of the substituents around these stereogenic elements can significantly influence the molecule's physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their synthesis, separation, characterization, and known properties, with a focus on applications relevant to researchers and professionals in drug development.

Chemical Structure and Nomenclature

The four stereoisomers of this compound are depicted below:

-

(2E,4S)-hept-2-en-4-ol

-

(2E,4R)-hept-2-en-4-ol

-

(2Z,4S)-hept-2-en-4-ol

-

(2Z,4R)-hept-2-en-4-ol

The "E" and "Z" descriptors denote the configuration of the double bond, referring to entgegen (opposite) and zusammen (together) for the priority groups on either side of the double bond, respectively. The "R" and "S" descriptors refer to the absolute configuration at the chiral center (C4), based on the Cahn-Ingold-Prelog priority rules, denoting rectus (right) and sinister (left).

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and its Stereoisomers

| Property | (2E,4S)-hept-2-en-4-ol[1] | (2Z,4S)-hept-2-en-4-ol[2] | (4R)-hept-2-en-4-ol[3] | This compound (mixture of E/Z isomers) |

| Molecular Formula | C₇H₁₄O | C₇H₁₄O | C₇H₁₄O | C₇H₁₄O |

| Molecular Weight ( g/mol ) | 114.19 | 114.19 | 114.19 | 114.19 |

| Boiling Point (°C) | Not available | Not available | Not available | 152-154[4] |

| Melting Point (°C) | Not available | Not available | Not available | Not available |

| Optical Rotation ([α]D) | Not available | Not available | Not available | Not applicable |

| XLogP3 | 1.7 | 1.7 | 1.7 | 1.7 |

Synthesis and Stereoselective Separation

The synthesis of specific stereoisomers of this compound requires stereoselective methods. A general approach involves the asymmetric reduction of the corresponding ketone, hept-2-en-4-one, or the stereoselective addition of a nucleophile to an appropriate aldehyde. The separation of a racemic mixture is another common strategy.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic this compound

This protocol is a general method adapted from procedures for the kinetic resolution of allylic alcohols.[5][6][7][8]

Objective: To separate a racemic mixture of (±)-hept-2-en-4-ol into its enantiomers.

Materials:

-

Racemic this compound

-

Immobilized lipase (B570770) (e.g., Novozym 435, Lipase PS from Pseudomonas cepacia)[5]

-

Acyl donor (e.g., vinyl acetate, p-chlorophenyl acetate)[5]

-

Anhydrous organic solvent (e.g., hexane, methylene (B1212753) chloride)[5]

-

Triethylamine (B128534) (if using an acyl chloride)

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolve racemic this compound (1 equivalent) in the anhydrous organic solvent in a round-bottom flask under an inert atmosphere (e.g., argon).

-

Add the immobilized lipase (e.g., 10-50 mg per mmol of substrate).

-

Add the acyl donor (0.5-1.0 equivalents). The use of a slight excess of the alcohol can facilitate separation later.

-

If necessary, add a base like triethylamine to neutralize any acid formed during the reaction.[5]

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature or 30-40 °C) and monitor the progress of the reaction by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

-

Filter off the immobilized lipase. The lipase can often be washed and reused.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted alcohol from the ester by silica gel column chromatography.

-

The ester can be hydrolyzed back to the alcohol (with the opposite configuration) using a base (e.g., NaOH or K₂CO₃) in a suitable solvent like methanol/water.

-

Determine the enantiomeric excess of the separated alcohol and the hydrolyzed alcohol using chiral GC or HPLC.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would show signals for the vinylic protons, the proton on the carbon bearing the hydroxyl group (C4), the methylene and methyl protons of the propyl and methyl groups. The coupling constants between the vinylic protons can distinguish between the E and Z isomers (typically Jtrans > Jcis). The multiplicity of the C4 proton will be a multiplet due to coupling with the adjacent vinylic and methylene protons.

-

¹³C NMR: The spectrum would show seven distinct carbon signals, including two in the olefinic region, one for the carbon bearing the hydroxyl group, and four in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorptions for the hydroxyl and alkene functional groups.

-

O-H stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.[9]

-

C=C stretch: A medium intensity absorption band around 1650-1680 cm⁻¹.

-

=C-H stretch: A medium intensity absorption band just above 3000 cm⁻¹.

-

C-O stretch: A strong absorption band in the region of 1050-1150 cm⁻¹.[9]

-

=C-H bend: Out-of-plane bending vibrations in the 650-1000 cm⁻¹ region can help distinguish between E and Z isomers.

Biological Activity and Relevance to Drug Development

Specific studies on the biological activity of the individual stereoisomers of this compound are limited. However, short-chain unsaturated alcohols are known to possess a range of biological effects.[10][11]

-

Flavor and Fragrance: Many short-chain alcohols and their esters are used as flavoring agents in the food industry.[12]

-

Pheromones: Some unsaturated alcohols act as insect pheromones, where stereochemistry is often crucial for biological activity.

-

Cytotoxicity: Short-chain alcohols can exhibit cytotoxic effects, often through their metabolism to reactive aldehydes or ketones.[13][14] These reactive metabolites can form adducts with cellular macromolecules, leading to cellular damage.[14]

-

Membrane Interactions: Alcohols can interact with cell membranes, altering their physical properties and potentially modulating the function of membrane-bound proteins.

The presence of both a hydroxyl group and a double bond makes this compound a versatile scaffold for further chemical modification in drug discovery programs. The stereochemistry at C4 and C2 can be critical for receptor binding and pharmacological activity. Therefore, the ability to synthesize and test the biological activity of each individual stereoisomer is essential for structure-activity relationship (SAR) studies.

Disclaimer: This diagram represents a hypothesized pathway based on the known metabolism of similar unsaturated alcohols and is not based on direct experimental evidence for this compound.

Conclusion

The four stereoisomers of this compound represent distinct chemical entities with potentially unique biological activities. While detailed experimental data for each isomer is currently sparse, established methods for stereoselective synthesis and separation of allylic alcohols can be applied to obtain these compounds in high purity. Further investigation into the specific biological properties of each stereoisomer is warranted, particularly in the context of drug discovery, where stereochemistry plays a critical role in determining efficacy and safety. The information and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in exploring the potential of these chiral building blocks.

References

- 1. (E,4S)-hept-2-en-4-ol | C7H14O | CID 7004860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Z,4S)-hept-2-en-4-ol | C7H14O | CID 25021730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Chemoenzymatic dynamic kinetic resolution of allylic alcohols: a highly enantioselective route to acyloin acetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dynamic Kinetic Resolution of Allylic Alcohols Mediated by Ruthenium- and Lipase-Based Catalysts [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Hept-4-en-2-ol | C7H14O | CID 100886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Allyl alcohol(107-18-6) 1H NMR spectrum [chemicalbook.com]

- 14. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

Methodological & Application

Application Note: Gas Chromatography Analysis of Hept-2-en-4-ol

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the separation and quantification of hept-2-en-4-ol using gas chromatography with flame ionization detection (GC-FID). The methodologies outlined here serve as a robust starting point for method development and validation.

Introduction

This compound is an unsaturated alcohol of interest in various fields, including flavor and fragrance chemistry, as well as a potential intermediate or impurity in pharmaceutical manufacturing. Accurate and reliable quantification of this analyte is crucial for quality control and research purposes. Gas chromatography (GC) is an ideal analytical technique for volatile compounds like this compound, offering high resolution and sensitivity. When coupled with a Flame Ionization Detector (FID), it provides excellent quantitative performance.

This application note details a GC-FID method for the analysis of this compound. Due to the structural similarity to other C7 alcohols and isomers, careful selection of the GC column and operating conditions is critical for achieving adequate separation. The protocol provided is based on established methods for analyzing similar volatile alcohols.

Experimental Protocols

Sample and Standard Preparation

Reagents and Materials:

-

This compound (analytical standard, >98% purity)

-

Methanol (B129727) (HPLC grade)

-

n-Heptanol (internal standard, >99% purity)

-

Class A volumetric flasks and pipettes

-

2 mL GC vials with septa caps

Standard Stock Solution Preparation:

-

Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask.

-

Dissolve and dilute to the mark with methanol to obtain a stock solution of approximately 1 mg/mL.

-

Similarly, prepare a 1 mg/mL stock solution of the internal standard (ISTD), n-heptanol.

Calibration Standards:

-

Prepare a series of calibration standards by serial dilution of the this compound stock solution with methanol in volumetric flasks. A typical concentration range would be 1 µg/mL to 100 µg/mL.

-

Spike each calibration standard and the blank with the internal standard to a final concentration of 20 µg/mL.

Sample Preparation:

-

For liquid samples, accurately dilute a known volume or weight of the sample with methanol to bring the expected concentration of this compound within the calibration range.

-

Spike the diluted sample with the internal standard to a final concentration of 20 µg/mL.

-

For solid samples, an appropriate extraction procedure (e.g., sonication in methanol) followed by filtration may be necessary before adding the internal standard.

Gas Chromatography (GC-FID) Method

The following parameters provide a starting point for the analysis. Optimization may be required based on the specific instrument and sample matrix.

| Parameter | Condition |

| Gas Chromatograph | Agilent 8890 GC System or equivalent |

| Column | DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Oven Program | - Initial Temperature: 60°C, hold for 2 minutes- Ramp: 10°C/min to 220°C- Final Hold: Hold at 220°C for 5 minutes |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280°C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (N2) | 25 mL/min |

Data Presentation

Quantitative analysis is performed by generating a calibration curve plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. The following table summarizes the expected performance characteristics of the method.

| Parameter | Expected Value |

| Retention Time (this compound) | ~ 9.5 min |

| Retention Time (n-Heptanol ISTD) | ~ 10.8 min |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.5 µg/mL |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

Visualization

The overall workflow for the GC analysis of this compound is depicted in the following diagram.

Caption: Workflow for the quantitative analysis of this compound by GC-FID.

This application note provides a comprehensive and detailed starting point for the GC analysis of this compound. Researchers and scientists can adapt this protocol to suit their specific instrumentation and sample matrices, ensuring accurate and reliable results for this important analyte.

Application Note: Hept-2-en-4-ol as a Standard for Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative analysis by mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like gas chromatography (GC-MS), is a cornerstone of modern analytical chemistry. The accuracy and reliability of these methods hinge on the use of appropriate standards. Internal standards are crucial for correcting variations in sample preparation, injection volume, and instrument response.

This document provides detailed protocols and application notes for utilizing hept-2-en-4-ol as a standard in mass spectrometry-based analyses. This compound (C₇H₁₄O, Molecular Weight: 114.19 g/mol ) is a secondary unsaturated alcohol. Its volatility and distinct fragmentation pattern make it a suitable candidate as an internal or external standard for the quantification of various analytes, particularly other volatile organic compounds.

The protocols outlined below are designed for a general GC-MS workflow but can be adapted for other mass spectrometry applications.

Predicted Mass Spectrum and Fragmentation of this compound

The structure of this compound is CH₃-CH=CH-CH(OH)-CH₂-CH₂-CH₃.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 114. For many alcohols, this peak may be of low abundance or even absent.[1]

-

Dehydration ([M-18]⁺): Loss of a water molecule (H₂O) is a common fragmentation pathway for alcohols, which would result in a fragment at m/z 96.[1][2]

-

α-Cleavage: This is often the most significant fragmentation pathway for alcohols.[1] For this compound, there are two possible α-cleavage points:

-

Cleavage of the bond between C4 and C5 results in the loss of a propyl radical (•CH₂CH₂CH₃), leading to a resonance-stabilized fragment ion at m/z 71 .

-

Cleavage of the bond between C3 and C4 results in the loss of a propenyl radical (•CH=CH-CH₃), leading to a resonance-stabilized fragment ion at m/z 73 .

-

Based on the general principle that the loss of the larger alkyl group is favored, the peak at m/z 71 might be more abundant.

The following table summarizes the predicted key ions for this compound in an electron ionization mass spectrum.

| m/z | Proposed Fragment Ion | Fragmentation Pathway | Notes |

| 114 | [C₇H₁₄O]⁺ | Molecular Ion | May have low abundance |

| 96 | [C₇H₁₂]⁺ | Dehydration (Loss of H₂O) | Common for alcohols |

| 73 | [C₄H₉O]⁺ | α-Cleavage (Loss of •C₃H₅) | Cleavage of C3-C4 bond |

| 71 | [C₄H₇O]⁺ | α-Cleavage (Loss of •C₃H₇) | Cleavage of C4-C5 bond |

Experimental Protocols

The following protocols describe the use of this compound as an internal standard for the quantification of a hypothetical volatile analyte by GC-MS.

-

This compound (Standard)

-

Analyte of interest

-

Methanol (B129727) or Ethyl Acetate (HPLC grade or higher)

-

Deionized water

-

20 mL headspace vials with PTFE-lined septa

-

Calibrated micropipettes

-

Primary Stock Solution of this compound (1 mg/mL):

-

Accurately weigh 10 mg of pure this compound.

-

Dissolve in a 10 mL volumetric flask with methanol.

-

Store at 4°C in a tightly sealed vial.

-

-

Internal Standard (IS) Working Solution (10 µg/mL):

-

Dilute 100 µL of the primary stock solution to 10 mL with methanol in a volumetric flask.

-

-

Analyte Stock Solution (1 mg/mL):

-

Prepare a 1 mg/mL stock solution of the analyte of interest in methanol, similar to the primary stock solution of the standard.

-

-

Calibration Standards:

-

Prepare a series of calibration standards by spiking a constant amount of the IS working solution into varying concentrations of the analyte. For example, to prepare a 5-point calibration curve:

-

In five separate 10 mL volumetric flasks, add 100 µL of the IS working solution (final concentration of 0.1 µg/mL).

-

Add appropriate volumes of the analyte stock solution to achieve final concentrations of, for example, 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.

-

Bring each flask to volume with deionized water or the sample matrix.

-

-

Headspace analysis is often preferred for volatile compounds in complex matrices to minimize instrument contamination.[4][5][6]

-

Pipette 1 mL of the sample (or calibration standard) into a 20 mL headspace vial.

-

Add 100 µL of the IS working solution (10 µg/mL) to the vial if the standard was not added previously.

-

Seal the vial immediately with the cap and septum.

-

Vortex briefly to mix.

-

Place the vial in the headspace autosampler tray.

-

GC System: Agilent 7890B or equivalent

-

MS System: Agilent 5977B MSD or equivalent

-

Column: A polar column is recommended for alcohol analysis, such as a DB-WAX or Supelcowax 10 (30 m x 0.25 mm ID, 0.25 µm film thickness).[5][7]

-

Headspace Sampler Parameters:

-

Oven Temperature: 60°C

-

Loop Temperature: 70°C

-

Transfer Line Temperature: 80°C

-

Equilibration Time: 10 minutes

-

-

GC Parameters:

-

Inlet Temperature: 250°C

-

Injection Mode: Split (10:1 ratio)

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Oven Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp: 10°C/min to 220°C

-

Hold: 5 minutes at 220°C

-

-

-

MS Parameters:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Scan (m/z 35-300) or Selected Ion Monitoring (SIM) for higher sensitivity. For SIM mode, monitor characteristic ions of the analyte and this compound (e.g., m/z 71, 73, 96).

-

Data Analysis and Interpretation

-

Peak Identification: Identify the peaks for the analyte and the internal standard (this compound) in the chromatograms based on their retention times and mass spectra.

-

Calibration Curve Construction:

-

For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Plot a graph of the peak area ratio (Y-axis) against the concentration of the analyte (X-axis).

-

Perform a linear regression on the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.

-

-

Quantification of Analyte in Samples:

-

Calculate the peak area ratio for the analyte and internal standard in the unknown samples.

-

Use the regression equation from the calibration curve to determine the concentration of the analyte in the samples.

-

Visualizations

Caption: Experimental workflow for quantification using this compound as an internal standard.

Conclusion

This compound is a viable standard for the quantitative analysis of volatile compounds by mass spectrometry. Its characteristic, predictable fragmentation pattern allows for reliable identification and quantification, especially in SIM mode. The provided protocols for standard preparation, sample handling via headspace, and GC-MS analysis offer a robust starting point for method development. As with any analytical method, validation with respect to linearity, accuracy, precision, and limits of detection and quantification is essential for the specific analyte and matrix being investigated.

References

- 1. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. GCMS Section 6.10 [people.whitman.edu]

- 4. Rapid and Sensitive Headspace Gas Chromatography–Mass Spectrometry Method for the Analysis of Ethanol in the Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. ttb.gov [ttb.gov]

- 7. researchgate.net [researchgate.net]

Application of Hept-2-en-4-ol in Flavor and Fragrance Research

Introduction

Hept-2-en-4-ol is an unsaturated aliphatic alcohol with potential applications in the flavor and fragrance industry. While specific research on this compound is limited, its structural similarity to other known flavor-active compounds, such as other heptenol isomers and unsaturated alcohols, suggests it may possess interesting sensory properties. Unsaturated alcohols are known to contribute a variety of notes to flavors and fragrances, often described as green, fatty, mushroom-like, or fruity.[1][2] This document provides an overview of the potential applications of this compound and detailed protocols for its sensory and chemical analysis.

Potential Applications

Based on the characteristics of structurally related compounds, this compound is hypothesized to be a valuable ingredient in the following applications:

-

Flavor Formulations: It may impart green, mushroom, or fruity notes to a variety of food products, including savory items, sauces, and beverages.

-

Fragrance Compositions: In perfumery, it could contribute to fresh, green, and floral accords, adding complexity and naturalness.

-

Precursor for other Aroma Chemicals: this compound can serve as a starting material for the synthesis of other valuable flavor and fragrance compounds.

Sensory Properties (Hypothesized)

-

Odor: Green, herbaceous, slightly fatty, with potential mushroom or earthy undertones.

-

Flavor: Green, vegetative, with a potential for a slightly bitter or astringent aftertaste.

Further sensory evaluation is required to establish a definitive profile.

Quantitative Data

Quantitative sensory data for this compound is not currently available. For illustrative purposes, the following table summarizes sensory thresholds for related compounds. Sensory thresholds are the minimum concentration at which a substance can be detected or recognized.[3][4][5]

Table 1: Sensory Thresholds of Structurally Related Compounds

| Compound | Odor/Flavor Descriptors | Sensory Threshold (in water) | Reference |

| 1-Heptanol | Faint, aromatic, fatty, woody | 3 ppb (detection) | [6][7] |

| 1-Octen-3-ol | Mushroom, earthy | 0.03 ppb | [1] |

| (Z)-3-Hexen-1-ol | Green, grassy, leafy | 0.3 ppb | Generic Data |

| 2-Heptanone | Fruity, cheesy, spicy | 10 ppb | Generic Data |

Experimental Protocols

Protocol 1: Sensory Evaluation - Flavor Profile Analysis

This protocol outlines the methodology for determining the flavor profile of this compound using a trained sensory panel.[8][9][10]

1. Objective: To identify and quantify the sensory attributes of this compound in a neutral medium.

2. Materials:

- This compound (high purity)

- Deodorized water or mineral water (for dilution)

- Glass vials with PTFE-lined caps

- Graduated pipettes

- Sensory evaluation booths

- Unsalted crackers and water for palate cleansing

3. Panelist Selection and Training:

- Select 8-12 panelists based on their sensory acuity and ability to describe flavors.

- Train panelists with a range of reference standards representing different flavor notes (e.g., green, fruity, fatty, bitter).

4. Sample Preparation:

- Prepare a stock solution of this compound in ethanol (B145695) (e.g., 1% w/v).

- Prepare a series of dilutions of the stock solution in deodorized water, starting from below the anticipated detection threshold and increasing in logarithmic steps.

5. Procedure:

- Present the samples to the panelists in a randomized and blind manner.

- Instruct panelists to evaluate the aroma of each sample first, then the flavor.

- Panelists should record the intensity of each perceived attribute on a structured scoresheet (e.g., a 15-cm line scale).

- Provide panelists with unsalted crackers and water to cleanse their palate between samples.

6. Data Analysis:

- Analyze the intensity ratings for each attribute using statistical methods such as Analysis of Variance (ANOVA) to identify significant differences between samples.

- Generate a flavor profile diagram (e.g., a spider plot) to visualize the sensory characteristics of this compound.

Protocol 2: Chemical Analysis - Gas Chromatography-Olfactometry (GC-O)

This protocol describes the use of GC-O to identify the odor-active compounds in a sample containing this compound.[11][12][13][14][15]

1. Objective: To separate and identify the volatile compounds contributing to the aroma of this compound.

2. Instrumentation:

- Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and Mass Spectrometer (MS)

- Olfactometry (sniffing) port

- Capillary column suitable for flavor and fragrance analysis (e.g., DB-5, DB-Wax)

3. Sample Preparation:

- Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane).

4. GC-MS/O Conditions:

- Injector Temperature: 250 °C

- Oven Program: 40 °C (hold 2 min), ramp at 5 °C/min to 240 °C (hold 5 min)

- Carrier Gas: Helium at a constant flow rate

- Split Ratio: 1:1 (to FID/MS and sniffing port)

- MS Scan Range: m/z 35-350

- Sniffing Port: Humidified air flow to prevent nasal dryness

5. Procedure:

- Inject the sample into the GC.

- A trained assessor (panelist) sniffs the effluent from the sniffing port and records the time, duration, and description of any detected odors.

- Simultaneously, the FID and MS detectors record the chemical data.

6. Data Analysis:

- Correlate the odor events recorded by the assessor with the peaks in the chromatogram from the FID and MS.

- Identify the compounds responsible for the detected odors by interpreting the mass spectra.

- An aromagram can be constructed to visualize the odor-active regions of the chromatogram.

Visualizations

Caption: Workflow for Sensory Evaluation of this compound.

Caption: Experimental Workflow for GC-Olfactometry Analysis.

Conclusion

This compound represents a promising, yet under-explored, molecule in the field of flavor and fragrance research. The protocols outlined in this document provide a framework for its systematic evaluation. Further research is warranted to fully characterize its sensory properties and explore its potential applications in commercial products.

References

- 1. mmsl.cz [mmsl.cz]

- 2. researchgate.net [researchgate.net]

- 3. Sensory Thresholds: Beyond the Numbers | Top Crop [topcrop.co]

- 4. americanvineyardmagazine.com [americanvineyardmagazine.com]

- 5. Odor detection threshold - Wikipedia [en.wikipedia.org]

- 6. guidechem.com [guidechem.com]

- 7. Heptanol | C7H16O | CID 8129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. contractlaboratory.com [contractlaboratory.com]

- 9. pac.gr [pac.gr]

- 10. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]

- 11. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds [mdpi.com]

- 12. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. iladdie.wordpress.com [iladdie.wordpress.com]

- 15. aidic.it [aidic.it]

Protocols for the Extraction of Volatile Compounds from Plants: Application Notes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of volatile compounds from plant materials. The selection of an appropriate extraction method is critical for the accurate qualitative and quantitative analysis of these compounds, which play a significant role in plant biology, fragrance, flavoring, and pharmaceutical industries. This guide covers four commonly employed techniques: Steam Distillation, Solvent Extraction, Supercritical Fluid Extraction (SFE), and Headspace Solid-Phase Microextraction (HS-SPME).

Introduction to Volatile Compound Extraction

Volatile organic compounds (VOCs) are a diverse group of low molecular weight organic chemicals that have a high vapor pressure at room temperature. In plants, these compounds are crucial for defense, pollination, and communication. The choice of extraction method depends on several factors, including the volatility and thermal stability of the target compounds, the nature of the plant matrix, and the intended application of the extract.

Comparison of Extraction Methods

The efficiency and selectivity of volatile compound extraction vary significantly between different methods. The following table summarizes the key differences and typical yields obtained from various plant materials using the described techniques.

| Plant Material | Extraction Method | Yield (% w/w) | Key Findings & Remarks |

| Rose (Rosa damascena) | Steam Distillation | 0.075% | Lower yield compared to solvent extraction.[1] |

| Solvent Extraction (Hexane) | 0.11% | Higher yield of absolute oil.[1] | |

| Solvent Extraction (Ether) | 0.07% | Yield is comparable to steam distillation.[1] | |

| Lavender (Lavandula angustifolia) | Hydrodistillation | 4.57% | Lower yield compared to other methods. |

| Supercritical CO2 Extraction | 6.68% | Comparable yield to hexane (B92381) extraction with a much shorter extraction time. | |

| Hexane Extraction | 7.57% | Highest yield but requires longer extraction time and use of organic solvents. | |

| Trichodesma africanum | Hydrodistillation | 0.3% | Lowest yield among the tested methods.[2] |

| Microwave-assisted | 1.2% | Higher yield and significantly shorter extraction time.[2] | |

| Ultrasonic-assisted | 0.43% | Moderate yield.[2] | |

| Microwave-ultrasonic | 1.8% | Highest yield and shortest extraction time.[2] |

Steam Distillation

Steam distillation is a widely used method for extracting essential oils from plant materials. It is particularly suitable for volatile compounds that are stable at the boiling point of water.

Experimental Protocol: Steam Distillation of Lavender Essential Oil

1. Materials and Equipment:

-

Fresh or dried lavender flowers

-

Distilled water

-

Steam distillation apparatus (including a boiling flask, still pot/extraction chamber, condenser, and separator/receiving flask)

-

Heating mantle or burner

-

Claisen adapter (recommended to prevent splashing)[3]

-

Graduated cylinders

-

Glass vials for storage

2. Procedure:

-

Preparation of Plant Material: Weigh a suitable amount of lavender flowers (e.g., 100-500 g) and place them into the still pot. Ensure the material is loosely packed to allow for even steam penetration.

-

Apparatus Setup: Assemble the steam distillation apparatus as shown in the diagram below. The still pot containing the plant material is connected to a boiling flask (steam generator) and a condenser. The condenser outlet is directed to a separator.

-

Steam Generation: Fill the boiling flask with distilled water to about two-thirds of its capacity and heat it to generate steam.[4]

-

Distillation: Introduce the steam into the bottom of the still pot. The steam will pass through the lavender flowers, causing the volatile essential oils to vaporize.[4][5]

-

Condensation: The mixture of steam and essential oil vapor travels to the condenser, where it is cooled by circulating cold water, causing it to condense back into a liquid.[4]

-

Collection: Collect the distillate, which consists of a mixture of essential oil and water (hydrosol), in the separator.

-

Separation: Allow the distillate to stand until the essential oil and hydrosol form two distinct layers. Lavender oil is less dense than water and will float on top.

-

Isolation and Storage: Carefully separate the essential oil from the hydrosol using a separatory funnel or by decantation. Store the collected essential oil in a sealed, dark glass vial in a cool place.

Diagram: Steam Distillation Workflow

Caption: Workflow of steam distillation for essential oil extraction.

Solvent Extraction

Solvent extraction is suitable for delicate plant materials that cannot withstand the high temperatures of steam distillation. This method uses organic solvents to dissolve the volatile compounds.

Experimental Protocol: Solvent Extraction of Volatile Compounds from Jasmine Flowers

1. Materials and Equipment:

-

Fresh jasmine flowers

-

n-Hexane (food-grade)[6]

-

Extraction vessel (e.g., a large glass beaker or flask with a lid)

-

Rotary evaporator

-

Vacuum filtration apparatus

-

Beakers and flasks

-

Chilling unit or ice bath

2. Procedure:

-

Extraction: Place a known weight of fresh jasmine flowers (e.g., 100 g) in the extraction vessel and add a sufficient volume of n-hexane to completely cover the plant material.[6][7]

-

Maceration: Seal the vessel and allow the mixture to stand for a period of 24-48 hours at room temperature, with occasional agitation. This allows the solvent to extract the volatile compounds, waxes, and pigments.

-

Filtration: Separate the hexane extract from the plant material by vacuum filtration.

-

Solvent Removal (Concrete Formation): Concentrate the hexane extract using a rotary evaporator under reduced pressure to remove the solvent. The resulting waxy, semi-solid material is known as "concrete."[7]

-

Absolute Preparation: Dissolve the concrete in warm ethanol. The aromatic compounds will dissolve in the ethanol, while the waxes and other less soluble materials will precipitate upon cooling.

-

Chilling and Filtration: Chill the ethanolic solution to a low temperature (e.g., -20°C) for several hours to completely precipitate the waxes. Filter the cold solution to remove the precipitated waxes.

-

Final Solvent Removal: Remove the ethanol from the filtrate using a rotary evaporator to obtain the "absolute," which is a highly concentrated form of the plant's volatile compounds.

Diagram: Solvent Extraction Workflow

Caption: Workflow of solvent extraction to produce concrete and absolute.

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. This method is advantageous as it is non-toxic, non-flammable, and the solvent can be easily removed by depressurization, leaving no residue.

Experimental Protocol: Supercritical CO2 Extraction of Volatile Compounds from Rosemary

1. Materials and Equipment:

-

Dried and ground rosemary leaves

-

Supercritical fluid extractor system (including a CO2 source, pump, extraction vessel, and separator)

-

Grinder

-

Analytical balance

2. Procedure:

-

Sample Preparation: Dry the rosemary leaves and grind them to a uniform particle size to increase the surface area for extraction.

-

Loading the Extractor: Accurately weigh the ground rosemary and load it into the extraction vessel of the SFE system.[8]

-

Setting Parameters: Set the desired extraction parameters, including pressure, temperature, and CO2 flow rate. For rosemary, typical conditions are a pressure of 30 MPa and a temperature of 40°C.[8]

-

Extraction: Pump liquid CO2 into the system, where it is heated and pressurized to a supercritical state. The supercritical CO2 then flows through the extraction vessel, dissolving the volatile compounds from the rosemary.

-

Separation: The CO2 containing the dissolved compounds is then passed into a separator, where the pressure is reduced. This causes the CO2 to return to a gaseous state, leaving the extracted compounds behind.

-

Collection: Collect the extract from the separator. The extract can be further fractionated if desired by using multiple separators at different pressures and temperatures.

-

Solvent Removal: The gaseous CO2 is typically recycled back into the system. The final extract is solvent-free.

Diagram: Supercritical Fluid Extraction Workflow

Caption: Workflow of Supercritical Fluid Extraction (SFE).

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free sampling technique used for the analysis of volatile and semi-volatile compounds. It involves exposing a coated fiber to the headspace above a sample, followed by thermal desorption of the analytes into a gas chromatograph (GC).

Experimental Protocol: HS-SPME Analysis of Volatile Compounds in Tomato

1. Materials and Equipment:

-

Fresh tomato fruit

-

SPME fiber assembly (e.g., DVB/CAR/PDMS)

-

Headspace vials with septa

-

Water bath or heating block

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Internal standard (e.g., 2-octanol)[9]

-

Sodium chloride (NaCl)

2. Procedure:

-

Sample Preparation: Homogenize a known amount of fresh tomato tissue (e.g., 1-5 g).

-

Vial Preparation: Place the homogenized tomato sample into a headspace vial. Add a saturated NaCl solution to inhibit enzymatic activity and enhance the release of volatiles. Add a known amount of internal standard.[9]

-

Incubation and Extraction: Seal the vial and place it in a water bath at a controlled temperature (e.g., 60°C) for a specific incubation time (e.g., 30 minutes) to allow the volatiles to equilibrate in the headspace.[9]

-

SPME: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to allow the volatile compounds to adsorb onto the fiber coating.

-

Desorption and Analysis: Retract the fiber and immediately insert it into the hot injection port of the GC-MS. The high temperature of the injector (e.g., 250°C) desorbs the analytes from the fiber onto the GC column for separation and subsequent detection by the mass spectrometer.

-

Data Analysis: Identify and quantify the volatile compounds based on their mass spectra and retention times, using the internal standard for calibration.

Diagram: HS-SPME Workflow

Caption: Workflow of Headspace Solid-Phase Microextraction (HS-SPME).

References

- 1. globalsciencebooks.info [globalsciencebooks.info]

- 2. Investigation the efficiency of various methods of volatile oil extraction from Trichodesma africanum and their impact on the antioxidant and antimicrobial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Steam Distillation Explained: Principle, Process & Uses [vedantu.com]

- 5. Steam Distillation | doTERRA Essential Oils [doterra.com]

- 6. usalab.com [usalab.com]

- 7. planttherapy.com [planttherapy.com]

- 8. Supercritical Fluid Extraction as A Technique to Obtain Essential Oil from Rosmarinus Officinalis L. – Oriental Journal of Chemistry [orientjchem.org]

- 9. Optimization of the determination of volatile organic compounds in plant tissue and soil samples: Untargeted metabolomics of main active compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the 1H and 13C NMR Analysis of Hept-2-en-4-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the acquisition and analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of hept-2-en-4-ol. The information is intended to guide researchers in confirming the structure and purity of this compound.

Introduction

This compound is an unsaturated alcohol with applications in organic synthesis and as a potential building block in the development of new chemical entities. NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This document outlines the methodology for obtaining and interpreting the ¹H and ¹³C NMR spectra of this compound, providing expected chemical shifts and coupling constants.

Predicted NMR Data

Due to the limited availability of experimental spectra in public databases, the following data has been generated using validated NMR prediction software. These values provide a reliable reference for the analysis of experimentally acquired spectra.

Predicted ¹H NMR Data for this compound

The predicted ¹H NMR spectral data for this compound is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H1 | 0.92 | t | 7.4 | 3H |

| H2 | 1.69 | dq | 15.0, 6.7 | 1H |

| H3 | 5.54 | ddt | 15.4, 6.2, 1.4 | 1H |

| H4 | 5.68 | dq | 15.4, 1.4 | 1H |

| H5a | 1.45 | m | - | 1H |

| H5b | 1.55 | m | - | 1H |

| H6 | 4.08 | q | 6.5 | 1H |

| H7 | 0.90 | t | 7.4 | 3H |

| OH | Variable | br s | - | 1H |

Predicted ¹³C NMR Data for this compound

The predicted proton-decoupled ¹³C NMR spectral data for this compound is summarized below. Chemical shifts (δ) are referenced to TMS at 0.00 ppm.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 | 17.9 |

| C2 | 131.0 |

| C3 | 129.8 |

| C4 | 72.8 |

| C5 | 30.1 |

| C6 | 9.9 |

| C7 | 14.1 |

Experimental Protocols

This section details the procedures for sample preparation and acquisition of ¹H and ¹³C NMR spectra.

Sample Preparation

-

Sample Purity : Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection : Use a deuterated solvent appropriate for the sample's solubility. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration :

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

-

Sample Filtration : Filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry NMR tube to remove any particulate matter.

-

NMR Tube : Use a high-quality, clean 5 mm NMR tube.

NMR Spectrometer and Parameters

The following are general acquisition parameters that may need to be optimized for the specific instrument used.

¹H NMR Acquisition:

-

Spectrometer Frequency : 400 MHz or higher is recommended for better resolution.

-

Pulse Sequence : Standard single-pulse sequence.

-

Spectral Width : Approximately 12 ppm (e.g., -1 to 11 ppm).

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-2 seconds.

-

Number of Scans : 8-16 scans, depending on the sample concentration.

-

Temperature : 298 K.

¹³C NMR Acquisition:

-

Spectrometer Frequency : 100 MHz or higher.

-

Pulse Sequence : Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width : Approximately 220 ppm (e.g., -10 to 210 ppm).

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Number of Scans : 1024 or more, depending on the sample concentration.

-

Temperature : 298 K.

Visualizations

Chemical Structure and Atom Numbering of this compound

References

Application Notes and Protocols for the Semiochemical (4S,2E)-6-Methylhept-2-en-4-ol (Rhynchophorol)

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of hept-2-en-4-ol and its analogues as semiochemicals, with a primary focus on (4S,2E)-6-methylthis compound , commercially known as rhynchophorol . While the initial query centered on this compound, the predominant body of scientific literature identifies rhynchophorol as a potent aggregation pheromone for the American palm weevil, Rhynchophorus palmarum, a significant pest of palm species. This document details the biological activity, experimental protocols for analysis, and the underlying signaling pathways associated with rhynchophorol perception in this insect.

Data Presentation: Biological Activity of Rhynchophorol

The biological efficacy of rhynchophorol has been quantified through various electrophysiological and behavioral assays. The following tables summarize key data from published studies.

Table 1: Electrophysiological Responses of Rhynchophorus palmarum to Rhynchophorol